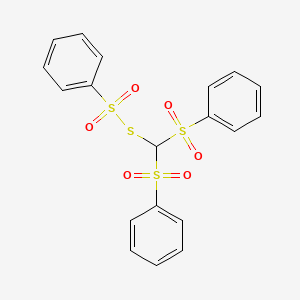
S-(Bis(phenylsulfonyl)methyl) benzenesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(Bis(phenylsulfonyl)methyl) benzenesulfonothioate: is a chemical compound with the molecular formula C₁₉H₁₆O₆S₄ It is known for its unique structure, which includes both sulfone and sulfonothioate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(Bis(phenylsulfonyl)methyl) benzenesulfonothioate typically involves the reaction of benzenesulfonothioic acid with bis(phenylsulfonyl)methane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include chloroform, DMSO, and methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
S-(Bis(phenylsulfonyl)methyl) benzenesulfonothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
S-(Bis(phenylsulfonyl)methyl) benzenesulfonothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(Bis(phenylsulfonyl)methyl) benzenesulfonothioate involves its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonothioic acid, S-phenyl ester
- Bis(phenylsulfonyl)methane
Uniqueness
S-(Bis(phenylsulfonyl)methyl) benzenesulfonothioate is unique due to its combination of sulfone and sulfonothioate groups, which confer distinct reactivity and properties. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
29728-01-6 |
|---|---|
Molecular Formula |
C19H16O6S4 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
[benzenesulfonyl(benzenesulfonylsulfanyl)methyl]sulfonylbenzene |
InChI |
InChI=1S/C19H16O6S4/c20-27(21,16-10-4-1-5-11-16)19(28(22,23)17-12-6-2-7-13-17)26-29(24,25)18-14-8-3-9-15-18/h1-15,19H |
InChI Key |
VUUKLVXRKZGTIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(SS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















